The paper titled "Crystal Structure of Factor VIIa in complex with 1-(2,6-difluorophenyl)-3-[[3-[5-hydroxy-4-(1H-pyrrolo[3,2-c]pyridin-2-yl)pyrazol-1-yl]phenyl]methyl]urea" [] describes a compound with a similar structure acting as a Factor VIIa inhibitor. Factor VIIa plays a crucial role in the coagulation cascade, and its inhibitors have potential applications as anticoagulants. Given the structural similarities, it is plausible that 1-(2,6-difluorophenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea might also exhibit some inhibitory activity towards Factor VIIa, warranting further investigation.
Several papers in the provided set discuss various heterocyclic compounds, including pyrazoles and triazoles, as kinase inhibitors [, ]. Kinases are enzymes involved in various cellular processes, and their dysregulation is implicated in many diseases, including cancer. The presence of a urea moiety and the heterocyclic pyridine ring in 1-(2,6-difluorophenyl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea suggests its potential to interact with the ATP-binding site of kinases, potentially leading to inhibitory activity. This could be explored further through kinase profiling and in vitro assays.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2